N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is a synthetic organic compound that features a benzothiazole ring, a morpholine ring, and a sulfonamide group. Compounds with these structural motifs are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S2/c1-24(20,21)15-8-10-9-22-7-6-18(10)14(19)17-13-16-11-4-2-3-5-12(11)23-13/h2-5,10,15H,6-9H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXXHKIODWNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1COCCN1C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Morpholine Ring: Through nucleophilic substitution reactions.
Attachment of the Sulfonamide Group: Using sulfonyl chlorides under basic conditions.
Final Coupling: Combining the benzothiazole and morpholine intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the sulfonamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide would depend on its specific biological target. Generally, compounds with benzothiazole and sulfonamide groups can interact with enzymes or receptors, inhibiting or modulating their activity. The morpholine ring might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.
Sulfonamide Compounds: Widely used as antibiotics and enzyme inhibitors.
Morpholine Derivatives: Often used in pharmaceuticals for their solubility and stability.
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical properties compared to other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
